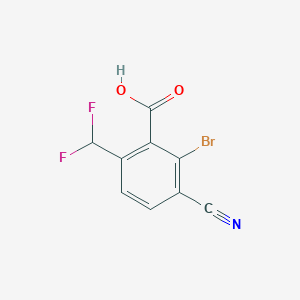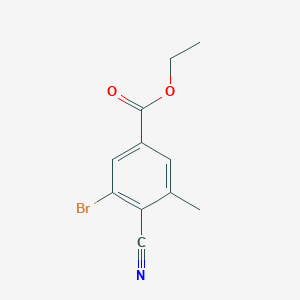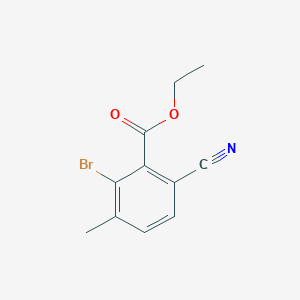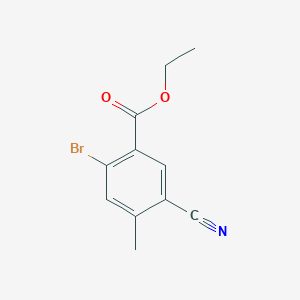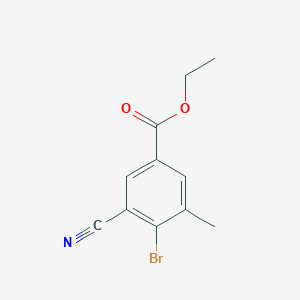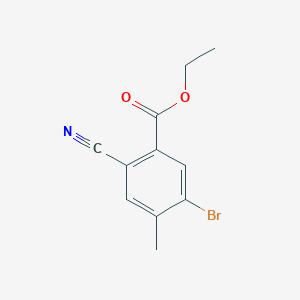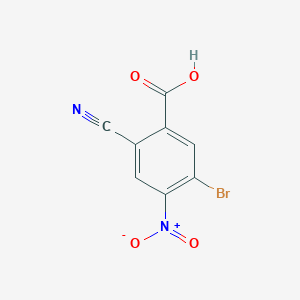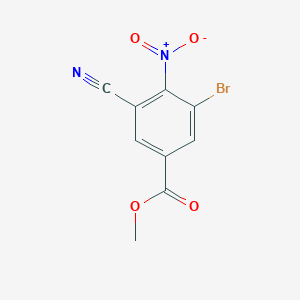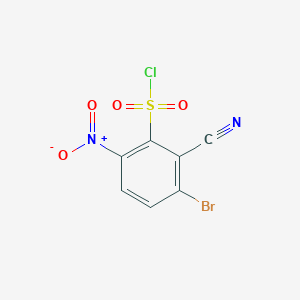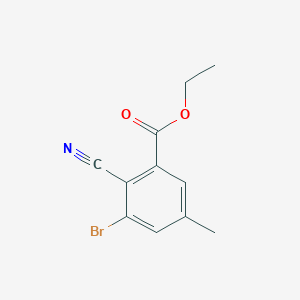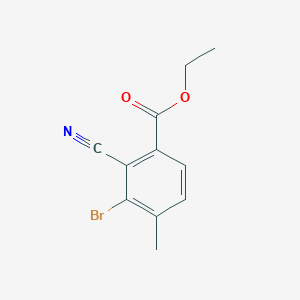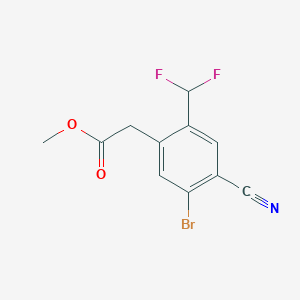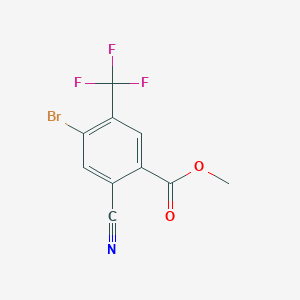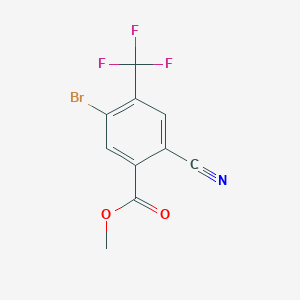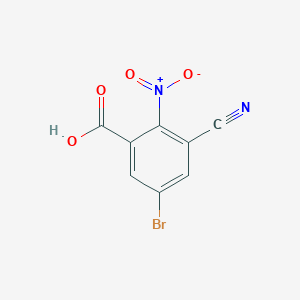
5-Bromo-3-cyano-2-nitrobenzoic acid
Overview
Description
5-Bromo-3-cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C<sub>7</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>4</sub> . It belongs to the class of nitrobenzoic acids and contains bromine, cyano (nitrile), and nitro functional groups. The compound’s structure consists of a benzene ring substituted with bromine, cyano, and nitro groups at specific positions.
Synthesis Analysis
The synthesis of 5-Bromo-3-cyano-2-nitrobenzoic acid involves several steps. One common approach is the nitration of 3-bromo-5-cyanobenzoic acid . The bromine atom is introduced first, followed by the cyano group, and finally, the nitro group. The reaction sequence typically includes the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The yield and purity of the product depend on reaction conditions and purification methods.
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-cyano-2-nitrobenzoic acid is crucial for understanding its properties and reactivity. The compound features a benzene ring with substituents at specific positions. The bromine atom is attached to the third carbon (ortho position), the cyano group to the fifth carbon (meta position), and the nitro group to the second carbon (para position).
!Molecular Structure
Chemical Reactions Analysis
- Hydrolysis : 5-Bromo-3-cyano-2-nitrobenzoic acid can undergo hydrolysis in basic conditions, leading to the formation of the corresponding carboxylic acid and ammonia.
- Reduction : Reduction of the nitro group can yield the corresponding amino compound.
- Substitution Reactions : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 150°C to 160°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone, methanol, and dichloromethane.
- Color : 5-Bromo-3-cyano-2-nitrobenzoic acid appears as a pale-yellow to yellow-brown solid .
Safety And Hazards
- Toxicity : The compound may be toxic if ingested or inhaled. Proper handling and protective equipment are essential.
- Irritant : It can irritate the skin, eyes, and respiratory tract.
- Storage : Store at room temperature away from direct sunlight.
Future Directions
Research on 5-Bromo-3-cyano-2-nitrobenzoic acid continues to explore its applications in synthetic chemistry, drug development, and materials science. Investigating novel reactions, improving synthetic routes, and understanding its biological activity are promising avenues for future studies.
properties
IUPAC Name |
5-bromo-3-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIOOYXJCXDEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



